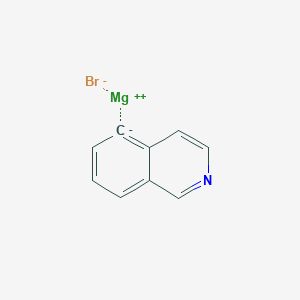

Isoquinolin-5-ylmagnesium bromide

Description

Isoquinolin-5-ylmagnesium bromide is an organomagnesium halide (Grignard reagent) with the molecular formula C₉H₇NMgBr. It is derived from isoquinoline, a heterocyclic aromatic compound, where the magnesium bromide moiety is attached at the 5-position of the isoquinoline ring. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to carbonyl groups or cross-coupling reactions. For instance, isoquinolin-5-ylboronic acid is synthesized via palladium-catalyzed cross-coupling reactions under inert conditions , suggesting that Isoquinolin-5-ylmagnesium bromide may similarly participate in transition-metal-mediated transformations, albeit through distinct mechanistic pathways.

Properties

IUPAC Name |

magnesium;5H-isoquinolin-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWMRPINLDJMRE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=C2C=CN=CC2=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-5-ylmagnesium bromide can be synthesized through the reaction of isoquinoline with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction from being quenched by moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of isoquinolin-5-ylmagnesium bromide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent, and the rate of addition of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-ylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous ether solvents like diethyl ether or THF.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction.

Major Products Formed

The major products formed from reactions involving isoquinolin-5-ylmagnesium bromide include isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Isoquinolin-5-ylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Helps in the development of bioactive compounds that can be used as drugs or biological probes.

Medicine: Plays a role in the synthesis of drugs that target various diseases, including cancer and infectious diseases.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinolin-5-ylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Properties and Comparisons

Research Findings and Challenges

- However, Grignard reagents require stringent anhydrous conditions, unlike boronic acids.

- Stability Considerations: The isoquinoline ring may impart greater thermal stability compared to aliphatic Grignard reagents but could introduce steric hindrance.

- Knowledge Gaps: Direct experimental data on Isoquinolin-5-ylmagnesium bromide is scarce; most comparisons rely on structural analogs and general Grignard chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.